1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride - 1052550-94-3

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride

Catalog Number: EVT-3056166
CAS Number: 1052550-94-3
Molecular Formula: C14H20Cl2N2O
Molecular Weight: 303.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(‐)-1-(3-Methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine and its enantiomer

    Compound Description: This compound and its enantiomer are investigated for analgesic and other pharmacological activities. The S(+) isomers show significantly greater analgesic potency [], exceeding morphine by 15-44 times in rodents. The R(-) isomers, while less potent, exhibit analgesic activity comparable to morphine, pentazocine, and the capacity to reverse certain morphine effects. Interestingly, the R(-) isomer of the 1-(3-methyl-2-butenyl) derivative shows minimal physical dependence liability, suggesting potential as a narcotic antagonist analgesic [].

    Relevance: This compound shares the core piperazine ring and the 1-phenylethyl substituent with 1-(chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride. The key difference lies in the substituent at the 4-position of the piperazine ring, where this compound incorporates a [2-(3-hydroxyphenyl)-1-phenylethyl] group instead of the chloroacetyl group. The study of these closely related structures provides valuable insights into the structure-activity relationships within this class of compounds, particularly concerning analgesic properties and their potential as narcotic antagonists [].

1-Cyclohexyl-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine

    Compound Description: This compound, alongside its 1-(3-methyl-2-butenyl) derivative, is central to research on analgesic activities and pharmacological profiles. The S(+) isomer displays significantly higher analgesic potency compared to its R(-) counterpart and the racemic mixture [].

    Relevance: This compound shares the fundamental piperazine ring, the 1-phenylethyl substituent, and the 2-(3-hydroxyphenyl) moiety within the 4-position substituent with (‐)-1-(3-Methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine. The distinction lies in the replacement of the 3-methyl-2-butenyl group with a cyclohexyl group at the same position. This structural modification provides valuable insights into the structure-activity relationship, specifically regarding analgesic potency within this series of compounds [].

4-Substituted 1-[2-(3-hydroxyphenyl)-1-phenylethyl]piperidine derivatives

    Compound Description: These derivatives are synthesized by substituting the nitrogen at the 1-position of 1-substituted 4-[2,(3-hydroxyphenyl)-1-phenylethyl]-piperazine derivatives with a methine group []. This modification aims to elucidate the specific roles of the two basic nitrogen atoms in the parent compound concerning their opioid agonist and antagonist activities.

1-[(2E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoyl]-4-benzylpiperazine Hydrochloride

    Compound Description: This compound is synthesized by reacting 3-(3-bromo-4-acetyloxy-5-methoxyphenyl)-2-propenoic acid with benzylpiperazine. The molecule is characterized by a chair conformation of the piperazine ring [].

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

    Compound Description: LDK1229 is identified as a potent cannabinoid CB1 receptor inverse agonist, belonging to the class of benzhydryl piperazine analogs []. This compound exhibits a higher binding affinity for CB1 over cannabinoid receptor type 2 (CB1 Ki = 220 nM). It effectively antagonizes the basal G protein coupling activity of CB1, suggesting potential as a therapeutic agent for obesity and related metabolic disorders.

N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride

    Compound Description: This hydrochloride salt serves as a novel Rho kinase inhibitor currently under investigation for treating central nervous system disorders [].

1-(5′-Bromo Feruloyl)-4-(2′-chloro)-benzyl Piperazine Hydrochloride

    Compound Description: This novel compound is synthesized by a multi-step process involving protection, acylation, deprotection, and salification [].

Ethyl-l-Ethanesulfonyl-4-Piperazine Hydrochloride (3885 R.P.)

    Compound Description: This compound was investigated for its effects on traumatic hemorrhagic shock in various animal models [, ]. It was found to prolong survival time and decrease mortality when administered shortly after hemorrhage induction, but it also exhibited toxicity.

    Compound Description: PCA9 was identified as a potential tranquillizing agent during an investigation of substituted diaminopyridine derivatives []. Further pharmacological studies revealed its sedative and tranquillizing effects.

    Compound Description: TM208 is a novel anticancer compound investigated for its antitumor activity. The compound shows promising results in inhibiting the growth of various tumor models in mice [].

3-Chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride (HBK-5)

    Compound Description: HBK-5, a xanthone derivative, has shown antidepressant- and anxiolytic-like effects in mice behavioral models without significant cognitive or motor impairment [].

2-[4-(2-Methoxyphenyl)Piperazin-1-yl]-1,2-Diphenylethanol (Diphenpipenol Structural Isomer)

    Compound Description: This compound, a structural isomer of diphenpipenol, is a novel non-fentanyl opioid identified on the illicit drug market []. It belongs to the 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives, similar to MT-45, and exhibits relatively low potency and efficacy.

Properties

CAS Number

1052550-94-3

Product Name

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride

IUPAC Name

2-chloro-1-[4-(1-phenylethyl)piperazin-1-yl]ethanone;hydrochloride

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.23

InChI

InChI=1S/C14H19ClN2O.ClH/c1-12(13-5-3-2-4-6-13)16-7-9-17(10-8-16)14(18)11-15;/h2-6,12H,7-11H2,1H3;1H

InChI Key

AGPGWESEOOOUOO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CCl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.